molecular formula C6H9ClN2O B2809565 5-Ethyl-2-pyrimidinol hydrochloride CAS No. 117889-72-2; 64171-56-8

5-Ethyl-2-pyrimidinol hydrochloride

Cat. No.: B2809565
CAS No.: 117889-72-2; 64171-56-8
M. Wt: 160.6
InChI Key: WIPOCQXMAZCVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-pyrimidinol hydrochloride is a solid organic compound with the molecular formula C 6 H 9 ClN 2 O and a molecular weight of 160.60 . It is a hydrochloride salt form of a pyrimidinol derivative. This compound is intended for research and experimental use only and is not suitable for diagnostic or therapeutic applications. As a pyrimidine derivative, this compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agricultural chemistry . The pyrimidine scaffold is a fundamental building block in biology, found in essential structures like nucleobases and vitamins . Researchers value pyrimidine-based compounds because the ring structure can act as a bioisostere for other aromatic systems and efficiently form hydrogen bonds, allowing it to interact with diverse biological targets . Pyrimidine derivatives are extensively investigated for developing new therapeutic agents and have been reported to exhibit a wide range of biological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities . The specific research applications and biological profile of this compound are a subject of ongoing scientific investigation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-5-3-7-6(9)8-4-5;/h3-4H,2H2,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPOCQXMAZCVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous ethyl-substituted pyrimidines exhibit variations in functional groups, substituent positions, and physicochemical properties, which influence their reactivity and applications. Below is a systematic comparison based on available specifications and structural

Structural and Functional Group Analysis

Key pyrimidine derivatives for comparison include:

Compound Name Substituents Positions CAS Number Purity Molecular Formula Code
5-Ethyl-2-pyrimidinol HCl Ethyl, hydroxyl 2,5 64171-56-8 95% MFCD20441447
4-Ethylpyrimidin-2-ol HCl Ethyl, hydroxyl 2,4 856152-91-5 95% MFCD19103378
5-Ethylpyrimidin-4-ol Ethyl, hydroxyl 4,5 25198-98-5 97% MFCD09750155
6-Ethylpyrimidin-4(3H)-one Ethyl, ketone 4,6 124703-78-2 97% MFCD05864423
2-Ethylpyrimidine-5-carboxylic acid Ethyl, carboxylic acid 2,5 72790-16-0 95% MFCD09054863

Notes:

  • For instance, 5-Ethyl-2-pyrimidinol HCl (2-position hydroxyl) may exhibit different solubility and intermolecular interactions compared to 5-Ethylpyrimidin-4-ol (4-position hydroxyl) .
  • Salt Form: Hydrochloride salts (e.g., 5-Ethyl-2-pyrimidinol HCl vs. 5-Ethylpyrimidin-4-ol) improve aqueous solubility, critical for biological assays or formulation development .

Research Implications

  • Drug Development: Hydroxyl-containing derivatives (e.g., 5-Ethyl-2-pyrimidinol HCl) are explored as kinase inhibitors, while carboxylic acid derivatives serve as ligands in metal-organic frameworks .
  • Stability: Hydrochloride salts generally exhibit superior shelf-life compared to free bases, as noted in stability studies of analogous compounds .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Ethyl-2-pyrimidinol hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives often involve reacting chlorinated intermediates (e.g., 5-chloro-2-pyrimidinol) with ethylamine under reflux in ethanol. Temperature control (60–80°C) and pH adjustment (neutral to slightly basic) are critical to avoid side reactions like over-alkylation . Solvent choice (e.g., ethanol vs. dichloromethane) significantly impacts purity, with ethanol favoring higher yields (~75–80%) due to better solubility of intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm the ethyl group (δ ~1.2 ppm for CH3_3, δ ~2.5 ppm for CH2_2) and pyrimidine ring protons (δ ~8.5 ppm) .
  • Mass spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 157.2 (free base) and chloride adducts .
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98%) and identify impurities like unreacted starting materials .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodological Answer : The hydrochloride salt is freely soluble in water and methanol but insoluble in non-polar solvents. For cell-based studies, prepare stock solutions in sterile water (10–50 mM) and dilute in assay buffers. Sonication or mild heating (37°C) may be required to dissolve crystalline forms. Precipitation issues in phosphate buffers suggest alternative buffering agents (e.g., HEPES) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer : Contradictions often arise from assay-specific conditions. For example:

  • Dose-dependent effects : Test a wide concentration range (0.1–100 µM) to distinguish between specific inhibition and non-specific toxicity .
  • Buffer interference : Validate results in multiple buffer systems (e.g., Tris vs. PBS) to rule out chloride ion interference from the hydrochloride salt .
  • Control experiments : Include a free base form of the compound to isolate the contribution of the hydrochloride counterion .

Q. What strategies are effective for troubleshooting low yields in scaled-up synthesis?

  • Methodological Answer : Common issues include:

  • Byproduct formation : Monitor reaction progress via TLC or in-line FTIR to detect intermediates like 5-chloro derivatives. Adjust stoichiometry (1:1.2 molar ratio of ethylamine to chlorinated precursor) to minimize residual starting material .
  • Purification challenges : Use column chromatography with silica gel and a gradient of methanol/dichloromethane (5–20%) to separate the target compound from ethylated byproducts. Recrystallization from hot ethanol improves crystal purity (>99%) .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (DHFR). The pyrimidine ring shows strong π-π stacking with Phe residues, while the ethyl group influences hydrophobic pocket occupancy .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • SAR studies : Compare with analogs (e.g., 5-methyl or 5-propyl derivatives) to identify critical substituent effects on activity .

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